Arteannuin M

説明

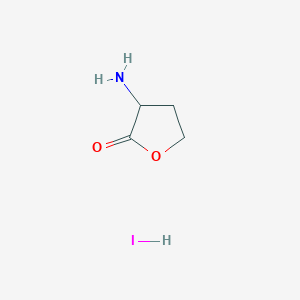

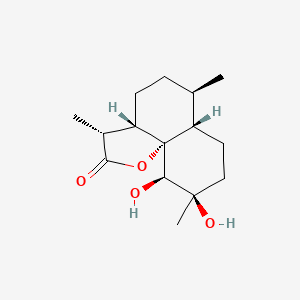

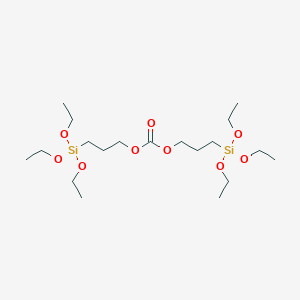

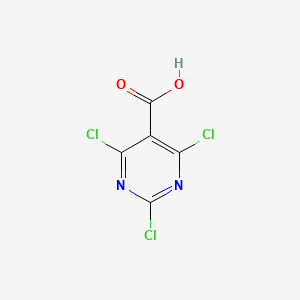

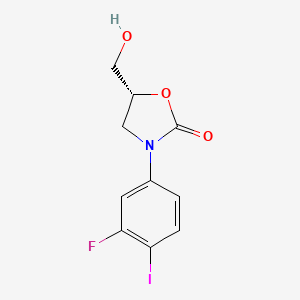

Arteannuin M is a compound with the molecular formula C15H24O4 and a molecular weight of 268.35 . It is a target for antifection and TNF-α .

Synthesis Analysis

The first total synthesis of (+)-arteannuin M was accomplished using the tandem oxy-Cope/transannular ene reaction as the key step to construct the bicyclic core of the natural product . The tandem reaction proceeded with high diastereo- and enantiomeric excess .

Molecular Structure Analysis

Arteannuin M contains a total of 45 bonds; 21 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary .

Chemical Reactions Analysis

Previously unknown conjugates of the natural sesquiterpene lactone arteannuin B, which was isolated from Artemisia annua, were synthesized via Michael reactions with pharmacophoric amines and tested in vitro for cytotoxic activity .

Physical And Chemical Properties Analysis

Arteannuin M has a boiling point of 424.3±30.0 °C (Predicted), a density of 1.21±0.1 g/cm3 (Predicted), and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Translational Medicine and Clinical Applications

Arteannuin, including its derivatives like Arteannuin M, has played a significant role in translational medicine, particularly in China. It has been successfully used in treating over a million patients with malaria. This success story exemplifies the potential of laboratory discoveries being translated into effective clinical treatments. Arteannuin’s translation from a laboratory product to a clinical treatment for malaria showcases its significant impact in the field of translational medicine and highlights the importance of developing feasible models for translating scientific research into clinical practice (Han & Fu, 2016).

Anti-Tumor Effects

Research has found that Artesunate, a water-soluble derivative of arteannuin, exhibits anti-tumor properties. This includes inducing cell apoptosis and antagonizing angiogenesis, thus reversing the immunosuppression caused by tumor cells. The increasing focus on Artesunate's anti-tumor effects indicates the potential broader applications of Arteannuin M in cancer research and treatment (He & Zhou, 2008).

Total Synthesis and Chemical Studies

The total synthesis of Arteannuin M has been accomplished, showcasing the feasibility of artificially replicating this compound in a laboratory setting. This synthesis is crucial for further research and application, as it allows for a consistent and controlled supply of the compound for study and potential therapeutic use (Barriault & Deon, 2001).

Bioconversion Studies

Studies have shown that arteannuin B can be bioconverted to artemisinin. Understanding this bioconversion process is essential for optimizing the production of artemisinin, a key compound derived from arteannuin. This research is pivotal in enhancing the efficiency and yield of artemisinin, which is a crucial antimalarial drug (Nair & Basile, 1993).

Potential Drug Targets

Arteannuin has been identified as potentially targeting neprilysin, a common acute lymphoblastic leukemia antigen. This discovery suggests new pharmacological applications for Arteannuin M and guides future research into its mechanism of action in various diseases (Ye, Ling, & Chen, 2017).

作用機序

Target of Action

Arteannuin M, like its close relative Arteannuin B, is likely to interact with several targets within the cell. One potential target identified for Arteannuin B is the ubiquitin-conjugating enzyme UBE2D3 . This enzyme plays a crucial role in the activation of NF-κB, a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . Another study identified neprilysin, also known as CD10, a common acute lymphoblastic leukemia antigen, as a potential target of arteannuin .

Mode of Action

Arteannuin M likely shares a similar mode of action with Arteannuin B. Arteannuin B has been found to inhibit the activation of NF-κB by interfering with the function of UBE2D3 . This inhibition prevents the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are necessary steps for the activation of NF-κB . The endoperoxide moiety in the artemisinin molecule is thought to be cleaved, resulting in artemisinin free radicals, which act as alkylation agents for susceptible molecules and proteins in the parasitic cell .

Biochemical Pathways

It’s known that the inhibition of nf-κb activation by arteannuin b affects various downstream inflammatory pathways . This includes the down-regulation of iNOS and COX2 expression, leading to a decrease in the generation of NO and PGE2 . It also results in decreased mRNA expression and release of inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Pharmacokinetics

Arteannuin b, a related compound, has been found to have very low solubility and a very short half-life . This has led to the development of sustained-release microspheres to improve its bioavailability . These microspheres were shown to have a low burst release and stable in vitro release for up to one week .

Result of Action

The result of Arteannuin M’s action is likely to be similar to that of Arteannuin B, given their structural similarities. Arteannuin B has been shown to have potent anti-inflammatory effects, effectively diminishing the generation of NO and PGE2 by down-regulating iNOS and COX2 expression . It also decreases the mRNA expression and release of inflammatory cytokines such as IL-1β, IL-6, and TNF-α . In addition, Arteannuin B has been found to exhibit antiproliferative properties for various tumor cell lines .

Safety and Hazards

特性

IUPAC Name |

(3R,3aS,6R,6aS,9R,10R,10aS)-9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONFQQKKCDVNRC-GZEPNZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CC[C@@]([C@H]3O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901114813 | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arteannuin M | |

CAS RN |

207446-90-0 | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207446-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)